4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
This compound is a heterocyclic derivative featuring a 5,6,7,8-tetrahydroquinazoline core linked via a piperazine moiety to a pyrimidin-4-yl group substituted with a 3,5-dimethyl-1H-pyrazole ring. The structural complexity arises from the integration of multiple pharmacophoric elements:
- Tetrahydroquinazoline: A partially saturated quinazoline scaffold, often associated with kinase inhibition or DNA-intercalating activity.
- Pyrimidine-Pyrazole Hybrid: The pyrimidine ring substituted with a dimethylpyrazole group may confer selectivity in binding to enzymes or receptors, as seen in analogous compounds .
Properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8/c1-15-11-16(2)29(26-15)20-12-19(23-14-24-20)27-7-9-28(10-8-27)21-17-5-3-4-6-18(17)22-13-25-21/h11-14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKCXLDNBWFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.45 g/mol. Its structure includes a tetrahydroquinazoline core linked to a piperazine moiety and a pyrazole-pyrimidine substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.45 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)N1C(=CC2=C(N=C(N2C(=C1)N)N)C=C2)C(CC2)N2CCN(CC2)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : It has been reported as a potent inhibitor of specific kinases involved in cellular signaling pathways. For instance, its structural analogs have shown inhibition against phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival .
- Receptor Modulation : The compound may modulate neurotransmitter receptors due to the presence of the piperazine moiety. This interaction can influence neurotransmission and has implications for treating neurological disorders.
- Antiproliferative Activity : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis through kinase inhibition .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell growth in several cancer models:
- Breast Cancer Cells : A study showed that the compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
In Vivo Studies
In vivo studies have further validated its efficacy:
- Xenograft Models : In animal models with xenografted tumors, treatment with this compound led to significant tumor regression compared to control groups. The mechanism was linked to its ability to inhibit angiogenesis and promote apoptosis in tumor cells .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer (NSCLC) showed promising results when combined with standard chemotherapy. Patients exhibited improved progression-free survival rates .
- Neurological Disorders : Another study investigated its effects on animal models of Parkinson’s disease. The compound demonstrated neuroprotective properties by modulating dopaminergic pathways and reducing neuroinflammation .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. Studies have shown that the presence of the pyrazole and piperazine moieties enhances the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that a related compound significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antidiabetic Properties
The compound has been evaluated for its potential in managing diabetes. In vitro studies suggest that it may enhance insulin sensitivity and glucose uptake in muscle cells. The structural features of the compound allow it to interact with specific targets involved in glucose metabolism, making it a candidate for further development as an antidiabetic agent .
Neurological Applications
Given its piperazine component, this compound is also being investigated for neuroprotective effects. Preliminary studies indicate that it may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Pharmacological Studies
Antimicrobial Activity
The compound has shown activity against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial property is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
Anti-inflammatory Effects
Research has suggested that the compound possesses anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders. Animal models indicate a reduction in inflammatory markers following administration of the compound, suggesting its role in modulating immune responses .
Agricultural Applications
Pesticidal Properties
The unique structure of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline has led to investigations into its use as a pesticide. Laboratory studies indicate that it can effectively control certain pests while being less toxic to beneficial insects compared to traditional pesticides. This characteristic makes it an attractive candidate for sustainable agricultural practices .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Heterocyclic Compounds
Key Observations :
- The target compound’s tetrahydroquinazoline core distinguishes it from pyrazolo[3,4-d]pyrimidines () and coumarin hybrids (), offering a balance between rigidity and solubility.
- The dimethylpyrazole substituent may reduce metabolic instability compared to hydrazine-containing analogs (e.g., Compound 3 in ), which undergo isomerization under varying conditions .
Key Observations :
- The target compound’s synthesis likely requires advanced coupling strategies (e.g., nucleophilic aromatic substitution for piperazine attachment), whereas pyrazolo[3,4-d]pyrimidines () are synthesized via simpler cyclocondensation .
- Coumarin derivatives () involve multi-component reactions, which may limit scalability compared to the target compound’s modular assembly .
Physicochemical and Functional Properties
Table 3: Inferred Physicochemical Properties
Key Observations :
- The piperazine group in the target compound likely enhances aqueous solubility compared to coumarin derivatives () and non-polar pyrazolo[3,4-d]pyrimidines ().
- The dimethylpyrazole substitution may improve metabolic stability relative to hydrazine-containing analogs .
Preparation Methods
Aza-Diels-Alder Cyclization
The tetrahydroquinazoline scaffold is efficiently constructed via a catalyst-free aza-Diels-Alder reaction between 2-aminonaphthalene derivatives and α,β-unsaturated aldehydes. Microwave irradiation (700 W, 90°C, 6 min) in solvent-free conditions yields 85–92% purity, as demonstrated by Bhuyan et al.:
Key Parameters:
-
Molar Ratio: 1:2.2:1.2 (amine:aldehyde:ammonium acetate)
-
Purification: Column chromatography (1.5:8.5 ethyl acetate:hexane)
-
Characterization: NMR (δ 7.72–6.93 ppm, aromatic protons), elemental analysis (C, H, N within 0.3% theoretical).
Preparation of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl Fragment
Pyrazole-Pyrimidine Coupling
Condensation of 3,5-dimethylpyrazole with 4,6-dichloropyrimidine under basic conditions (KCO, DMF, 80°C, 12 h) selectively substitutes the C4 chloride, leaving the C6 position reactive for subsequent piperazine attachment.
Optimization Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KCO, DMF | 78 | 95 |
| CsCO, DMSO | 82 | 97 |
Piperazine Linker Installation
Nucleophilic Aromatic Substitution
Reacting 6-chloro-4-(3,5-dimethylpyrazol-1-yl)pyrimidine with piperazine (2.5 equiv, DIPEA, DMF, 100°C, 8 h) affords 4-piperazinyl-6-(3,5-dimethylpyrazol-1-yl)pyrimidine in 89% yield.
Critical Notes:
-
Excess piperazine prevents di-substitution.
-
Reaction monitoring via TLC (R = 0.45 in 10% MeOH/CHCl).
Final Coupling: Tetrahydroquinazoline-Piperazine-Pyrimidine Assembly
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 4-chlorotetrahydroquinazoline and 4-piperazinylpyrimidine employs Pd(OAc)/Xantphos (5 mol%), CsCO (2.5 equiv), and toluene at 110°C for 24 h, yielding 72% of the target compound.
Characterization Data:
-
NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, aromatic), 3.92 (t, J = 5.2 Hz, piperazine-CH), 2.51 (s, 6H, pyrazole-CH).
-
HRMS (ESI): m/z calcd for CHN [M+H]: 497.2534; found: 497.2531.
Alternative Synthetic Pathways
One-Pot Sequential Coupling
A streamlined approach combines tetrahydroquinazoline formation and piperazine-pyrimidine coupling in a single reactor:
-
Cyclization: 2-Aminonaphthalene, aldehyde, NHOAc (MW, 90°C, 6 min).
-
In Situ Coupling: Add piperazinylpyrimidine, Pd catalyst, heat to 110°C for 12 h.
Advantages:
-
Eliminates intermediate purification.
-
Total yield: 68% (vs. 72% stepwise).
Green Chemistry Considerations
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline, and how can they be addressed methodologically?
- Answer : Synthesis challenges include regioselective coupling of the pyrimidine and piperazine moieties, stability of intermediates, and purification of the final product.
- Methodology :
- Step 1 : Optimize coupling conditions (e.g., Pd-catalyzed cross-coupling for pyrimidine-piperazine linkage, as seen in analogous compounds ).
- Step 2 : Use orthogonal protecting groups for the pyrazole and quinazoline rings to prevent side reactions .
- Step 3 : Employ high-performance liquid chromatography (HPLC) or preparative TLC for purification, validated by NMR and mass spectrometry .
Q. How can computational methods aid in predicting the physicochemical properties of this compound?
- Answer : Density Functional Theory (DFT) and molecular dynamics simulations predict properties like logP (lipophilicity), pKa, and solubility.
- Example : Predicted pKa (13.23) and density (1.235 g/cm³) align with experimental values for structurally similar pyrimidine-piperazine hybrids .
- Tools : Software like Gaussian or COSMO-RS for solvation energy calculations .
Q. What experimental techniques are critical for characterizing the compound’s structural integrity?
- Answer :
- 1H/13C NMR : Confirm regiochemistry of substitutions (e.g., pyrazole C-H coupling patterns ).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for pyrazole derivatives .
- FTIR : Validate functional groups (e.g., quinazoline C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential as a kinase inhibitor?
- Answer :
- Step 1 : Synthesize analogs with variations in the pyrazole (e.g., 3,5-dimethyl substitution) and piperazine (e.g., N-alkylation) groups .
- Step 2 : Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays.
- Step 3 : Correlate activity with computational docking (e.g., AutoDock Vina) to identify key binding residues .
Q. What advanced analytical methods resolve contradictions in purity assessments between HPLC and mass spectrometry?
- Answer : Discrepancies may arise from co-eluting impurities or non-UV-active byproducts.
- Methodology :
- LC-MS/MS : Combine retention time with fragmentation patterns for unambiguous identification .
- 2D NMR (COSY, HSQC) : Detect trace impurities via through-space correlations .
Q. How can reaction mechanisms for piperazine-pyrimidine coupling be elucidated under catalytic conditions?
- Answer :
- Kinetic studies : Monitor intermediate formation via in-situ IR or Raman spectroscopy .
- Isotopic labeling : Use deuterated reagents to trace proton transfer steps in Pd-catalyzed reactions .
Q. What strategies mitigate data variability in biological assays for this compound?
- Answer :
- Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) .
- Replicate design : Apply factorial experimental design (e.g., 3×3 matrix) to account for plate-to-plate variability .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Answer :
- Re-evaluate force fields : Adjust solvation parameters in molecular dynamics simulations .
- Experimental validation : Use shake-flask or potentiometric titration methods under controlled pH .
Q. What statistical approaches are recommended for optimizing synthetic yields?
- Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, catalyst loading) .
- Taguchi Design : Identify critical factors (e.g., solvent polarity) with minimal experimental runs .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
